
1-Amino-2-methylbutane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methylbutane-2,3-diol is an organic compound belonging to the class of 1,3-aminoalcohols. These compounds contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom . The chemical formula for this compound is C5H13NO2, and it has a molecular weight of 119.16 g/mol .
Preparation Methods
1-Amino-2-methylbutane-2,3-diol can be synthesized through various methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method is the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate . Industrial production methods may involve the use of biotechnological applications of amino alcohol dehydrogenases or transaminases .
Chemical Reactions Analysis
1-Amino-2-methylbutane-2,3-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like periodic acid (HIO4) and lead tetraacetate (Pb(OAc)4), as well as reducing agents like NaBH4 and LiAlH4 . Major products formed from these reactions include aldehydes, ketones, and various substituted derivatives .
Scientific Research Applications
1-Amino-2-methylbutane-2,3-diol has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of various compounds . In biology, it serves as a precursor for the synthesis of synthetic antibiotics and X-ray contrast agents . In medicine, it is used in the synthesis of pharmaceuticals and chemical sphingosine/ceramide . In industry, it is used as a buffer component in SDS-gradient gel electrophoresis and as a spacer in isotachophoresis of proteins .
Mechanism of Action
The mechanism of action of 1-Amino-2-methylbutane-2,3-diol involves its interaction with molecular targets and pathways in biological systems. As an amino alcohol, it can participate in hydrogen bonding and other interactions with proteins and enzymes . These interactions can influence various biochemical pathways and processes, leading to its effects in different applications .
Comparison with Similar Compounds
1-Amino-2-methylbutane-2,3-diol is similar to other compounds in the class of 1,3-aminoalcohols, such as serinol (2-amino-1,3-propanediol) and 2-amino-2-methyl-1,3-propanediol . These compounds share similar structural features and chemical properties but differ in their specific applications and effects . For example, serinol is used in the synthesis of synthetic antibiotics and X-ray contrast agents, while 2-amino-2-methyl-1,3-propanediol is used as a buffer component in electrophoresis systems .
Properties
Molecular Formula |
C5H13NO2 |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
1-amino-2-methylbutane-2,3-diol |
InChI |
InChI=1S/C5H13NO2/c1-4(7)5(2,8)3-6/h4,7-8H,3,6H2,1-2H3 |
InChI Key |
CNLUNMTZBAHKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(CN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777499.png)
![1,3-Bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane](/img/structure/B10777502.png)
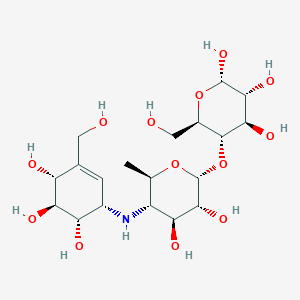
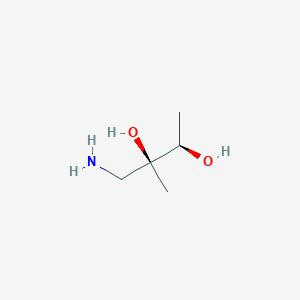
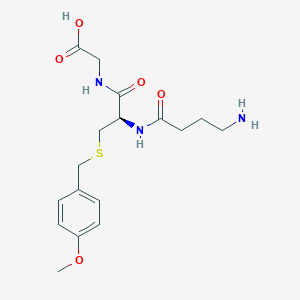
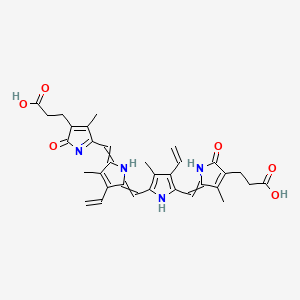
![cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B10777522.png)
![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-alpha-D-lyxo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->6)-alpha-L-threo-hexopyranose](/img/structure/B10777528.png)
![[(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl phosphono hydrogen phosphate](/img/structure/B10777530.png)
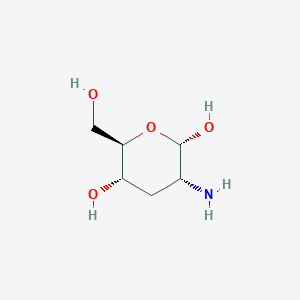
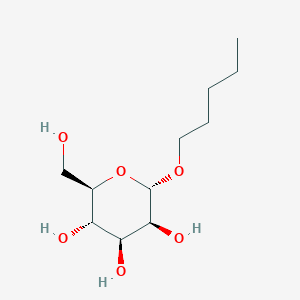
![[(2S,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777567.png)
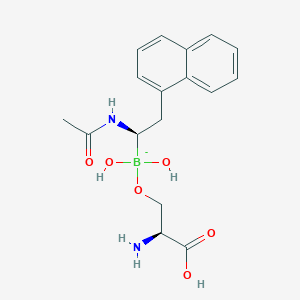
![4-(2-Amino-ethoxy)-2-[(3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-but-3-enoic acid](/img/structure/B10777572.png)
